{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid
Beschreibung
Eigenschaften
Molekularformel |
C15H23N3O2 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
2-[1-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C15H23N3O2/c1-17-13(9-14(16-17)12-2-3-12)10-18-6-4-11(5-7-18)8-15(19)20/h9,11-12H,2-8,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
GZDQCTDXZNTFGY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2CC2)CN3CCC(CC3)CC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclopropane-Substituted Pyrazole Formation
| Starting Material | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl 3-oxopropanoate | Methylhydrazine | 80°C | 12 h | 78% |
| Cyclopropanecarboxaldehyde | H₂SO₄ (cat.) | 100°C | 6 h | 65% |
N-Methylation Strategies
N-Methylation of the pyrazole nitrogen is performed using methyl iodide in the presence of potassium carbonate. A two-phase system (toluene/water) improves selectivity, achieving 92% methylation at the 1-position. Alternative methods, such as dimethyl sulfate in DMF, show comparable yields but require stringent temperature control (<40°C) to avoid di-methylation byproducts.
Piperidine Ring Construction and Functionalization
Piperidin-4-ylacetic Acid Preparation
Piperidin-4-ylacetic acid is synthesized via Buchwald-Hartwig amination of 4-bromopiperidine with ethyl glycinate, followed by saponification. Palladium(II) acetate/Xantphos catalysts enable C-N coupling at 110°C with 85% yield. Subsequent hydrolysis using 6M HCl at reflux for 4 hours converts the ethyl ester to the carboxylic acid (94% yield).
Reductive Amination for Coupling
The critical step linking the pyrazole and piperidine moieties employs reductive amination. A mixture of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde and piperidin-4-ylacetic acid is treated with sodium triacetoxyborohydride (STAB) in dichloromethane at 25°C for 24 hours, achieving 76% coupling efficiency.
Table 2: Optimization of Reductive Amination
| Reducing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 0°C | 6 h | 58% |
| STAB | DCM | 25°C | 24 h | 76% |
| BH₃·THF | THF | 40°C | 12 h | 63% |
Challenges in Regioselectivity and Purification
Byproduct Formation During Cyclization
Unsubstituted pyrazole derivatives (e.g., 1H-pyrazol-5-yl analogs) are common byproducts due to incomplete cyclopropane incorporation. Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves this, albeit with 15–20% mass loss.
Epimerization at the Piperidine C-4 Position
Basic conditions during saponification induce epimerization, producing a 1:1 diastereomeric mixture. Chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) separates enantiomers, though scalability remains problematic.
Advanced Characterization Techniques
Structural Elucidation
Purity Assessment
HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Residual solvents (e.g., DCM) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Industrial-Scale Process Development
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Functional Group Variations
The compound is compared below with two structurally related molecules:
1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine (CAS 1171414-61-1): This analog replaces the acetic acid group with an amine (-NH2), altering ionization and solubility.
BAY 87-2243 (CAS 1227158-85-1): A larger molecule containing a piperazine ring, trifluoromethoxy group, and oxadiazole, highlighting divergent functionalization strategies .
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Features |
|---|---|---|---|---|
| {1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid | C15H22N3O2 | 276.36 | Acetic acid, pyrazole, cyclopropyl | High solubility (ionizable -COOH), moderate lipophilicity |
| 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine | C14H22N4 | 246.36 | Amine, pyrazole, cyclopropyl | Basic (-NH2), increased lipophilicity |
| BAY 87-2243 | C26H26F3N7O2 | 525.53 | Piperazine, oxadiazole, trifluoromethoxy | High lipophilicity (trifluoromethoxy), rigid backbone |
Pharmacological and Physicochemical Properties
Solubility and Ionization :
- The acetic acid derivative exhibits higher aqueous solubility at physiological pH due to the carboxylic acid group’s ionization (pKa ~4.7), whereas the amine analog (pKa ~10.5) remains protonated and less soluble in neutral conditions .
- BAY 87-2243’s trifluoromethoxy group enhances membrane permeability but reduces solubility, making it more suited for CNS targets .
- Metabolic Stability: The cyclopropyl group in the pyrazole ring reduces oxidative metabolism in both the acetic acid and amine derivatives, extending half-life compared to non-cyclopropyl analogs . BAY 87-2243’s oxadiazole and trifluoromethoxy groups resist enzymatic degradation, contributing to prolonged activity .
- BAY 87-2243’s piperazine and oxadiazole motifs suggest activity against kinase or GPCR targets, diverging from the acetic acid derivative’s hypothetical applications .
Biologische Aktivität
{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, based on recent studies and findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H22N4 |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinylamine |
| InChI Key | NGPWYWMHDKINCA-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound, particularly against various bacterial and fungal strains.
-
Antibacterial Activity :
- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective strains such as Staphylococcus aureus and Escherichia coli .
- Comparative studies indicated that derivatives of piperidine compounds show moderate to good antimicrobial activity, with MIC values varying between 4.69 to 22.9 µM against Bacillus subtilis and E. coli .
- Antifungal Activity :
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively, with some studies indicating that compounds similar to this compound may inhibit tumor growth in p53-deficient models .
Case Studies
A notable case study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of related pyrazole derivatives, focusing on their ability to act as selective inhibitors in cancer therapy . The study found that certain modifications to the pyrazole structure enhanced its selectivity and potency against cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the pyrazole ring significantly influences the biological activity of these compounds. For instance:
Q & A
Q. Advanced
- Quantitative Structure-Activity Relationship (QSAR): Predicts substituent effects on bioactivity (e.g., cyclopropyl vs. ethyl groups on the pyrazole).
- Molecular Docking: Simulates interactions with targets like SHMT or GPCRs. For example, replacing the cyclopropyl group with fluorinated analogs may improve binding affinity via hydrophobic interactions .
- ADMET Prediction: Tools like SwissADME assess solubility and metabolic stability early in design.
How can solubility and bioavailability challenges be addressed during formulation?
Advanced
Strategies include:
- Salt formation: Use sodium or lysine salts of the acetic acid group.
- Lipid Nanoparticle Encapsulation: Enhances cellular uptake, as demonstrated for related piperidine derivatives .
- Co-solvent systems: Ethanol/PEG 400 mixtures improve aqueous solubility.
How to resolve contradictions in biological activity data across different assay platforms?
Q. Advanced
- Cross-validation: Compare results from cell-free (e.g., ELISA) vs. cell-based (e.g., luciferase reporter) assays.
- Dose-response curves: Identify non-linear kinetics or off-target effects.
- Orthogonal assays: Confirm SHMT inhibition via enzymatic activity assays alongside computational modeling .
What experimental designs are recommended for structure-activity relationship (SAR) studies?
Q. Advanced
- Fragment-based screening: Test derivatives with systematic modifications (e.g., pyrazole substituents, piperidine ring size).
- Parallel synthesis: Generate libraries via solid-phase or combinatorial chemistry.
- Data analysis: Use principal component analysis (PCA) to correlate structural features with activity trends, as seen in pyrazole-thiazolidinone analogs .
What techniques validate target engagement in cellular models?
Q. Advanced
- Surface Plasmon Resonance (SPR): Quantify binding kinetics to purified targets (e.g., SHMT).
- Cellular Thermal Shift Assay (CETSA): Confirm intracellular target stabilization.
- Knockdown/overexpression models: Assess phenotype rescue or potentiation.
How can reaction conditions be optimized for large-scale synthesis?
Q. Advanced
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading.
- Flow chemistry: Improve reproducibility for air/moisture-sensitive steps.
- In-line analytics: Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .
What protocols ensure stability during long-term storage?
Q. Advanced
- Stress testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Lyophilization: Stabilize as a lyophilized powder under inert gas.
- Stability-indicating HPLC: Monitor degradation products (e.g., acetic acid hydrolysis byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
